- 3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom, Tetrahedron Letters, 2021, 83,
Cas no 897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)
897957-06-1 structure
Product Name:6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
Numero CAS:897957-06-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD25542196
CID:2145471
PubChem ID:58006048
Update Time:2024-10-26
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-bromo-1-methyl-1,3-dihydro-indol-2-one
- 6-Bromo-1-methylindolin-2-one
- 6-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
- UUQLZGHQLZAFHD-UHFFFAOYSA-N
- SB15909
- FCH2346450
- AK342086
- AX8302042
- 6-BROMO-1-METHYL-3H-INDOL-2-ONE
- 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-methyl-
- 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
- CS-0054458
- 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
- DB-317976
- MFCD25542196
- 6-bromo-1-methyl-1,3-dihydro-2H-indol-2-one
- 897957-06-1
- SY119942
- SCHEMBL290257
- DTXSID701263125
- XKB95706
- AKOS023598911
- DS-12332
- 6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
-
- MDL: MFCD25542196
- Inchi: 1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
- Chiave InChI: UUQLZGHQLZAFHD-UHFFFAOYSA-N
- Sorrisi: O=C1CC2C(=CC(=CC=2)Br)N1C
Proprietà calcolate
- Massa esatta: 224.97893g/mol
- Massa monoisotopica: 224.97893g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.3
- XLogP3: 1.6
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-250mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 250mg |
648CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-5g |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 5g |
6182CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-50mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 50mg |
139.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-1g |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 1g |
1530.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS094-200mg |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one |
897957-06-1 | 95% | 200mg |
427.0CNY | 2021-07-10 | |
| Chemenu | CM246116-250mg |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM246116-1g |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 1g |
$146 | 2024-07-21 | |
| Chemenu | CM246116-5g |
6-Bromo-1-methylindolin-2-one |
897957-06-1 | 95% | 5g |
$535 | 2024-07-21 | |
| abcr | AB448472-250 mg |
6-Bromo-1-methylindolin-2-one; . |
897957-06-1 | 250MG |
€166.80 | 2023-07-18 | ||
| abcr | AB448472-1 g |
6-Bromo-1-methylindolin-2-one; . |
897957-06-1 | 1g |
€290.50 | 2023-07-18 |
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; rt → 130 °C; 3 h, 130 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; 4 h, reflux
Riferimento
- Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles, Heterocyclic Communications, 2020, 26(1), 168-175
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 24 h, 90 °C
Riferimento
- Substrates as Electron-Donor Precursors: Synthesis of Naphtho-Fused Oxindoles via Benzannulation of 2-Halobenzaldehydes and Indolin-2-ones, Organic Letters, 2016, 18(20), 5232-5235
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; reflux
Riferimento
- Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; 1.5 - 2 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- N-Heterocyclic carbene catalyzed desymmetrization of diols: access to enantioenriched oxindoles having a C3-quaternary stereocenter, Chemical Communications (Cambridge, 2023, 59(38), 5771-5774
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 4 h, reflux
Riferimento
- Ligand-Controlled Palladium-Catalyzed Asymmetric [4+3] and [2+3] Annulation Reactions of Spirovinylcyclopropyl Oxindoles with o-Quinone Methides, Organic Letters, 2022, 24(16), 3097-3101
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; 1 h, reflux
Riferimento
- Cinchona-alkaloid-catalyzed enantioselective hydroxymethylation of 3-fluorooxindoles with paraformaldehyde, Journal of Fluorine Chemistry, 2018, 215, 44-51
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, 130 °C
Riferimento
- Autoxidation/Aldol Tandem Reaction of 2-Oxindoles with Ketones: A Green Approach for the Synthesis of 3-Hydroxy-2-Oxindoles, Chemistry - A European Journal, 2016, 22(8), 2595-2598
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso